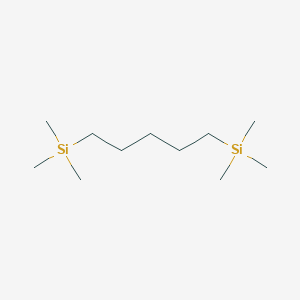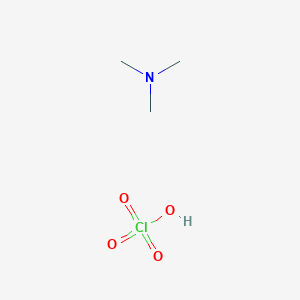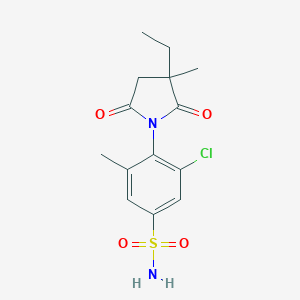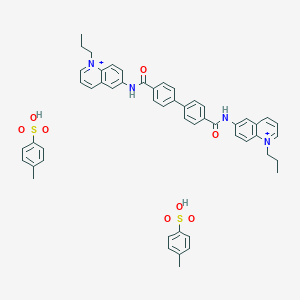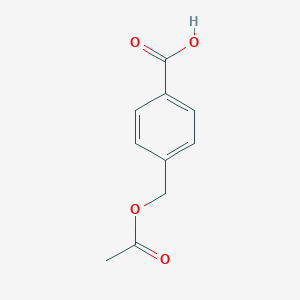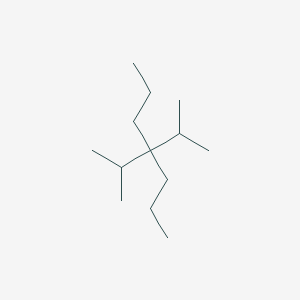
Sydnone, 3-benzyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound is classified as a sydnone, which is a nitrogen-containing heterocyclic compound that has a unique structure and reactivity. Sydnone, 3-benzyl- has been synthesized using various methods and has been studied extensively for its biological and physiological effects.
Wissenschaftliche Forschungsanwendungen
Sydnone, 3-benzyl- has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and material science. This compound has been shown to have antibacterial, antifungal, and antiviral activities, making it a potential candidate for the development of new drugs. Sydnone, 3-benzyl- has also been studied for its use in organic synthesis, as it can be used as a versatile building block for the synthesis of various heterocyclic compounds. Moreover, sydnone, 3-benzyl- has been utilized in the development of new materials, such as polymers and sensors.
Wirkmechanismus
The mechanism of action of sydnone, 3-benzyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with biological molecules. Sydnone, 3-benzyl- has been shown to undergo cycloaddition reactions with various nucleophiles, including amino acids, peptides, and proteins. These reactions can lead to the formation of adducts that can alter the biological activity of the target molecules.
Biochemical and Physiological Effects:
Sydnone, 3-benzyl- has been shown to have diverse biochemical and physiological effects. In vitro studies have demonstrated that sydnone, 3-benzyl- has antibacterial, antifungal, and antiviral activities against various pathogens. Moreover, sydnone, 3-benzyl- has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new anticancer drugs. In vivo studies have shown that sydnone, 3-benzyl- can reduce inflammation and oxidative stress, suggesting its potential use in the treatment of various diseases, such as arthritis and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Sydnone, 3-benzyl- has several advantages for lab experiments, including its high purity, stability, and versatility. This compound can be easily synthesized using various methods and can be used as a building block for the synthesis of various heterocyclic compounds. However, sydnone, 3-benzyl- has some limitations for lab experiments, including its potential toxicity and reactivity. This compound can react with various nucleophiles, including biological molecules, which can affect the interpretation of experimental results.
Zukünftige Richtungen
Sydnone, 3-benzyl- has significant potential for future research directions. One potential direction is the development of new drugs based on the antibacterial, antifungal, and antiviral activities of sydnone, 3-benzyl-. Another direction is the synthesis of new heterocyclic compounds using sydnone, 3-benzyl- as a building block. Moreover, sydnone, 3-benzyl- can be utilized in the development of new materials, such as polymers and sensors. Furthermore, the mechanism of action of sydnone, 3-benzyl- needs to be further elucidated to understand its potential biological targets and applications.
Conclusion:
Sydnone, 3-benzyl- is a heterocyclic organic compound that has gained significant attention in scientific research due to its diverse chemical properties and potential applications. This compound can be synthesized using various methods and has been studied extensively for its biological and physiological effects. Sydnone, 3-benzyl- has significant potential for future research directions, including the development of new drugs, synthesis of new heterocyclic compounds, and utilization in the development of new materials.
Synthesemethoden
Sydnone, 3-benzyl- can be synthesized by various methods, including the reaction of benzylamine with 2-cyanomethyl-3,5-dimethyl-4-nitropyridine, followed by reduction of the nitro group with iron powder. Another method involves the reaction of benzylamine with 3,5-dimethyl-4-nitropyridine N-oxide, followed by reduction with sodium borohydride. These methods have been optimized to produce high yields of sydnone, 3-benzyl- with high purity.
Eigenschaften
| 16844-42-1 | |
Molekularformel |
C9H9N2O2+ |
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
3-benzyl-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C9H8N2O2/c12-9-7-11(10-13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2/p+1 |
InChI-Schlüssel |
GUBQLELJVCXLMV-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC(=O)ON2 |
| 16844-42-1 | |
Synonyme |
3-benzylsydnone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



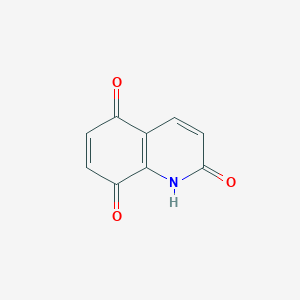
![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
